3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine
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Overview
Description
3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine is an organic compound that belongs to the class of benzodioxepines These compounds are characterized by a dioxepine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with a dioxepine precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the benzodioxepine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-1,1-dimethyl-1H-indene: Similar structure but lacks the dioxepine ring.
3-tert-Butyl-1,1-dimethyl-1H-benzofuran: Contains a furan ring instead of a dioxepine ring.
3-tert-Butyl-1,1-dimethyl-1H-benzothiophene: Contains a thiophene ring instead of a dioxepine ring.
Uniqueness
The presence of the dioxepine ring in 3-tert-Butyl-1,1-dimethyl-1,5-dihydro-3H-2,4-benzodioxepine imparts unique chemical properties and potential applications that are not observed in its similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105608-62-6 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-tert-butyl-5,5-dimethyl-1H-2,4-benzodioxepine |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)13-16-10-11-8-6-7-9-12(11)15(4,5)17-13/h6-9,13H,10H2,1-5H3 |
InChI Key |
PUEUMLXCUQAWQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2COC(O1)C(C)(C)C)C |
Origin of Product |
United States |
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